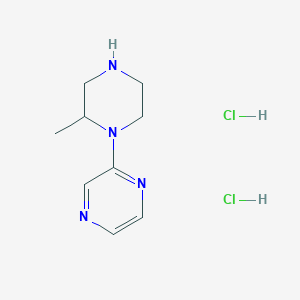

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

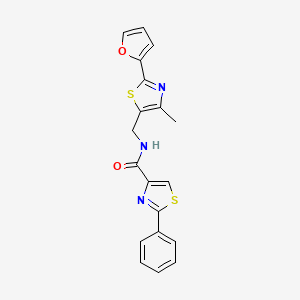

“2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride” is a chemical compound with the CAS Number: 2138093-56-6 . It has a molecular weight of 251.16 and its IUPAC name is 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride .

Molecular Structure Analysis

The InChI code for “2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride” is 1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Pyrazine derivatives, including 2-(2-Methylpiperazin-1-yl)pyrazine, have been studied for their potential in corrosion inhibition. Theoretical evaluations and experimental studies have indicated that these compounds can effectively inhibit the corrosion of steel in acidic environments. The adsorption properties of pyrazine compounds on metal surfaces have been investigated through quantum chemical calculations and molecular dynamics simulations, revealing their potential as effective corrosion inhibitors. The findings suggest that the molecular structure of pyrazine derivatives plays a crucial role in their adsorption behavior and corrosion inhibition efficiency on steel surfaces I. Obot & Z. Gasem, 2014; Xianghong Li, S. Deng & H. Fu, 2011.

Antimicrobial Activity

Research into the synthesis of pyrazine and pyridine derivatives has revealed their potential in exhibiting antibacterial activity. The synthesis of specific pyrazine derivatives has led to compounds that show significant activity against various bacterial strains. These compounds' antibacterial properties highlight their potential use in developing new antimicrobial agents, contributing to the ongoing search for new treatments against resistant bacterial infections H. Foks et al., 2005.

DNA Binding and Anticancer Research

Pyrazine derivatives have also been explored for their physicochemical properties, including their ability to interact with DNA. Studies involving compounds like chlorohydrazinopyrazine have shown a high affinity for DNA, indicating potential applications in clinical settings due to their non-toxic nature to human cells. Furthermore, these interactions with DNA suggest a pathway for developing new anticancer agents, as these compounds could interfere with the replication processes of cancer cells Paulina Mech-Warda et al., 2022.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

2-(2-methylpiperazin-1-yl)pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHPXHTYSRIEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2834452.png)

![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)

![N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834457.png)

![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)

![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2834461.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2834462.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)

![2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B2834464.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2834466.png)